4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine are currently unknown. This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives have been found to play a significant role in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacokinetics
The compound has a molecular weight of 248.36 and a molecular formula of C15H24N2O
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of piperidine, it may share some of the biological activities associated with other piperidine-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 3,5-dimethylpiperidine with 4-ethoxyphenylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated compounds, organic solvents like dichloromethane (DCM)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted phenylamine derivatives
Scientific Research Applications
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.
3,5-Dimethylpiperidine: A derivative of piperidine with two methyl groups at positions 3 and 5, used in the synthesis of various organic compounds.
4-Ethoxyphenylamine: An aromatic amine with an ethoxy group at the para position, used in the synthesis of pharmaceuticals and other organic molecules.
Uniqueness: 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is unique due to its specific combination of a piperidine ring with a phenylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCWNFSFGRHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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